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molecular formula C10H8N2O2 B2825795 1-(3-Nitro-phenyl)-cyclopropanecarbonitrile CAS No. 124276-69-3

1-(3-Nitro-phenyl)-cyclopropanecarbonitrile

Cat. No. B2825795
M. Wt: 188.186
InChI Key: LSHKUHMETFGZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428499B2

Procedure details

A solution of 2-(3-nitrophenyl)acetonitrile (2.5 g, 15.42 mmol) and 1,2-dibromoethane (1.329 ml, 15.42 mmol) in DMSO/Et2O (1:1, 10 ml) was added dropwise to a suspension of NaH (1.233 g, 30.8 mmol) in DMSO (Volume: 10 ml, Ratio: 1.000), keeping the temperature at 0° C. Resulting mixture was stirred at ambient temperature for 24 h under N2 atm. The reaction mixture was quenched by addition of IPA (2 ml) and water; partitioned between water (300 ml) and EtOAc (300 ml). The aq. phase was re-extracted with EtOAc (300 ml). Combined organic layers were dried over sodium sulphate and concentrated in vacuo. The residue was purified by flash chromatography to afford 1-(3-nitrophenyl)cyclopropanecarbonitrile (1.799 g, 9.56 mmol).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.329 mL
Type
reactant
Reaction Step One
Name
Quantity
1.233 g
Type
reactant
Reaction Step One
Name
DMSO Et2O
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11]#[N:12])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].Br[CH2:14][CH2:15]Br.[H-].[Na+]>CS(C)=O.CCOCC.CS(C)=O>[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2([C:11]#[N:12])[CH2:15][CH2:14]2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC#N
Name
Quantity
1.329 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
1.233 g
Type
reactant
Smiles
[H-].[Na+]
Name
DMSO Et2O
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C.CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 24 h under N2 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
Resulting mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by addition of IPA (2 ml) and water
CUSTOM
Type
CUSTOM
Details
partitioned between water (300 ml) and EtOAc (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was re-extracted with EtOAc (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.56 mmol
AMOUNT: MASS 1.799 g
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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